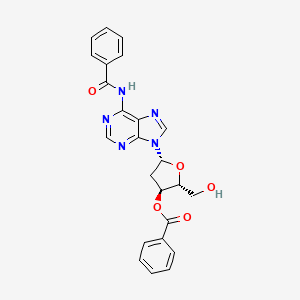

N6,3'-O-Dibenzoyl-2'-Desoxyadenosin

Übersicht

Beschreibung

N6,3'-O-Dibenzoyl-2'-deoxyadenosine is a useful research compound. Its molecular formula is C24H21N5O5 and its molecular weight is 459.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality N6,3'-O-Dibenzoyl-2'-deoxyadenosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N6,3'-O-Dibenzoyl-2'-deoxyadenosine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Proteomforschung

N6,3’-O-Dibenzoyl-2’-Desoxyadenosin: wird in der Proteomik eingesetzt, einem Bereich, der sich mit der umfassenden Untersuchung von Proteinen, ihren Strukturen und Funktionen befasst. Die Verbindung wird zur Identifizierung und Quantifizierung von Proteinen und deren Modifikationen verwendet und spielt eine entscheidende Rolle im Verständnis der Dynamik des Proteoms .

Reagenz der Molekularbiologie

Als biochemisches Reagenz wird diese Verbindung in der Molekularbiologie zur Manipulation und Untersuchung von Nukleinsäuren eingesetzt. Sie dient als Baustein bei der Synthese modifizierter DNA- und RNA-Stränge und unterstützt die Erforschung genetischer Informationen .

Enzyminhibition

Es wurde gezeigt, dass dieses Nukleosid das Enzym Phosphodiesterase inhibiert. Durch die Modulation der Aktivität dieses Enzyms können Forscher Signaltransduktionswege untersuchen und neue therapeutische Strategien für Krankheiten entwickeln, an denen die Phosphodiesterase beteiligt ist .

DNA-Bindungsstudien

N6,3’-O-Dibenzoyl-2’-Desoxyadenosin: bindet an DNA, was für die Untersuchung von DNA-Protein-Wechselwirkungen, das Verständnis der genetischen Regulation und die Entwicklung von Gentherapien von Bedeutung ist. Diese Anwendung ist entscheidend für die Weiterentwicklung der personalisierten Medizin .

Arzneimittelforschung

Die Verbindung zeigt Potenzial in der Arzneimittelforschung, insbesondere aufgrund ihrer Bindungseigenschaften. Sie kann zur Erstellung von Bibliotheken kleiner Moleküle für das Screening gegen verschiedene biologische Zielstrukturen verwendet werden, wodurch die Entdeckung neuer Medikamente beschleunigt wird .

Gentherapieforschung

In der Gentherapieforschung wird dieses Nukleosid verwendet, um Vektoren zum Transport von genetischem Material in Zellen zu konstruieren. Seine Fähigkeit, in DNA zu integrieren, macht es zu einem wertvollen Werkzeug zur Korrektur genetischer Defekte .

Entwicklung diagnostischer Werkzeuge

Die Spezifität und Bindungseigenschaften der Verbindung machen sie für die Entwicklung diagnostischer Werkzeuge geeignet. Sie kann zur Konstruktion von Sonden verwendet werden, die spezifische DNA-Sequenzen nachweisen und so zur Diagnose genetischer Erkrankungen beitragen .

Antivirale und Antikrebs-Eigenschaften

Schließlich wird N6,3’-O-Dibenzoyl-2’-Desoxyadenosin auf seine antiviralen und antikanzerogenen Eigenschaften untersucht. Sein Wirkmechanismus umfasst die Interferenz mit dem Replikationsprozess von Viren und der Proliferation von Krebszellen, was es zu einer interessanten Verbindung für die therapeutische Entwicklung macht .

Wirkmechanismus

Mode of Action

N6,3’-O-Dibenzoyl-2’-deoxyadenosine operates by restraining DNA synthesis and modifying viral replication . This suggests that the compound may interact with enzymes involved in DNA replication or with the DNA molecule itself.

Biochemical Pathways

Given its mode of action, it can be inferred that the compound likely impacts pathways related to dna synthesis and viral replication .

Result of Action

Given its mode of action, it can be inferred that the compound likely inhibits dna synthesis and modifies viral replication, potentially leading to the inhibition of viral infections and cancer cell growth .

Eigenschaften

IUPAC Name |

[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N5O5/c30-12-18-17(34-24(32)16-9-5-2-6-10-16)11-19(33-18)29-14-27-20-21(25-13-26-22(20)29)28-23(31)15-7-3-1-4-8-15/h1-10,13-14,17-19,30H,11-12H2,(H,25,26,28,31)/t17-,18+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRASBJRYLQJMMU-IPMKNSEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70965874 | |

| Record name | 9-(3-O-Benzoyl-2-deoxypentofuranosyl)-6-{[hydroxy(phenyl)methylidene]amino}-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70965874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51549-54-3 | |

| Record name | Adenosine, N-benzoyl-2′-deoxy-, 3′-benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51549-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzoyl-2'-deoxyadenosine 3'-benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051549543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(3-O-Benzoyl-2-deoxypentofuranosyl)-6-{[hydroxy(phenyl)methylidene]amino}-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70965874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzoyl-2'-deoxyadenosine 3'-benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.048 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

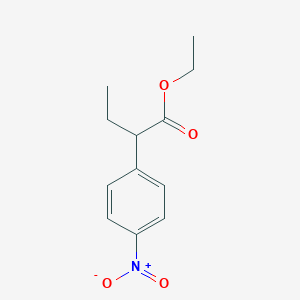

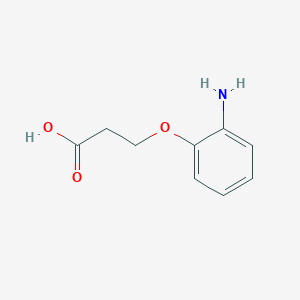

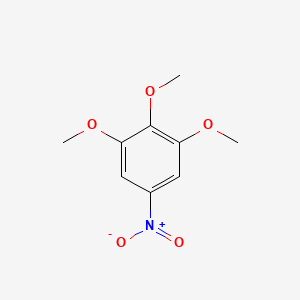

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3',6'-Bis(diethylamino)-2-phenylspiro[isoindoline-1,9'-xanthen]-3-one](/img/structure/B1596305.png)

![Thieno[3,4-b]thiophene](/img/structure/B1596311.png)

![[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1596314.png)

![[5-[2,4-Dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B1596318.png)

![7-Methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1596321.png)